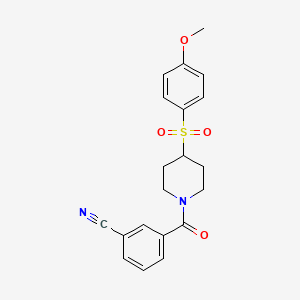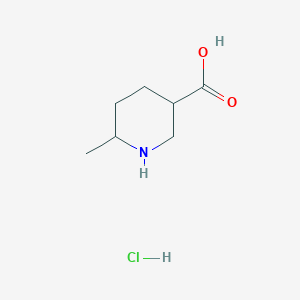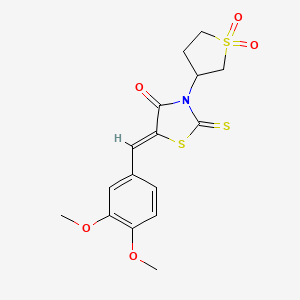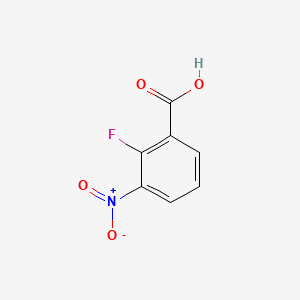![molecular formula C15H13ClN2O2 B2588935 2-[(chloroacetyl)amino]-N-phenylbenzamide CAS No. 18871-29-9](/img/structure/B2588935.png)
2-[(chloroacetyl)amino]-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(chloroacetyl)amino]-N-phenylbenzamide” is a chemical compound . It has a linear formula of C17H17ClN2O2 . This compound is used in scientific research, with applications ranging from drug development to polymer synthesis due to its unique properties and reactivity.
Synthesis Analysis
The synthesis of benzamides, which includes compounds like “2-[(chloroacetyl)amino]-N-phenylbenzamide”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . A new, highly efficient, and green solid acid catalyst can be easily prepared via a two-step procedure and used as an effective reusable catalyst .Molecular Structure Analysis
The molecular structure of “2-[(chloroacetyl)amino]-N-phenylbenzamide” is represented by the linear formula C17H17ClN2O2 . It has a molecular weight of 316.79 .Chemical Reactions Analysis
Amines, including “2-[(chloroacetyl)amino]-N-phenylbenzamide”, are good nucleophiles. They can react with sulfonyl groups to form sulfonamides . Also, the reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases .Aplicaciones Científicas De Investigación
Cancer Chemoprevention and Bioavailability Studies 2-[(chloroacetyl)amino]-N-phenylbenzamide, identified as GW9662, has been evaluated for its potential as a cancer chemopreventive agent due to its action as a potent irreversible PPAR-γ antagonist. Studies assessing its mutagenicity and pharmacokinetic profile have shown that its mutagenic activity is dependent on nitroreduction, indicating a base-substitution mechanism of action. The metabolite analysis revealed that its systemic circulation is achieved largely in the form of its reduced metabolite, suggesting the need for further toxicological and bioavailability studies to establish its role as a chemopreventive agent (Kapetanovic et al., 2012).
Synthesis and Characterization of Novel Aromatic Polyimides Research on the synthesis of novel aromatic polyimides involving derivatives of 2-[(chloroacetyl)amino]-N-phenylbenzamide has led to the development of polymers with significant thermal stability and solubility in organic solvents. These polymers' degradation temperatures and specific heat capacities indicate their potential application in high-performance materials, highlighting the versatility of this compound in polymer chemistry (Butt et al., 2005).
Histone Deacetylase Inhibition for Cancer Therapy The compound's derivatives have been explored for their histone deacetylase (HDAC) inhibitory activity, showing promise in cancer therapy. Specifically, 2-aminobenzamide-type HDAC inhibitors featuring sulfur-containing bicyclic arylmethyl moieties have demonstrated efficacy in reducing tumor volumes in models of human colon cancer. This research underscores the therapeutic potential of 2-[(chloroacetyl)amino]-N-phenylbenzamide derivatives in oncology, providing insights into their mechanisms of action and suggesting pathways for the development of new anticancer drugs (Kiyokawa et al., 2010).
Antifungal Activity Research 2-Chloro-N-phenylbenzamide, a closely related compound, has been synthesized and tested for its antifungal activity against pathogens such as Rhizoctonia solani and Sclerotium sclerotiorum. The findings indicate that it exhibits a good inhibitory effect on the mycelia of these fungi, suggesting potential applications in the development of new fungicides. Such studies highlight the broader implications of research on 2-[(chloroacetyl)amino]-N-phenylbenzamide and related compounds in addressing plant diseases and agricultural productivity (Wen-liang, 2011).
Mecanismo De Acción
While the specific mechanism of action for “2-[(chloroacetyl)amino]-N-phenylbenzamide” is not mentioned in the search results, local anesthetics, which are structurally similar, act on nerve endings or around nerve trunks. They combine with specific sodium ion (Na+) channel sites on the nerve membrane, affecting the membrane potential by reducing Na+ passage through sodium ion channels, thus blocking the generation and conduction of nerve impulses .
Propiedades
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c16-10-14(19)18-13-9-5-4-8-12(13)15(20)17-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKDVDOOVMYMTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-{3-[(3-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2588854.png)



![2-Benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione](/img/structure/B2588865.png)
![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(4-methoxyphenyl)-2-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2588866.png)

![2-((2-chlorobenzyl)thio)-3-ethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2588870.png)
![N-[4-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B2588872.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-4-tosylbutanamide](/img/structure/B2588873.png)

![6-(4-Prop-2-enoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole;hydrochloride](/img/structure/B2588875.png)